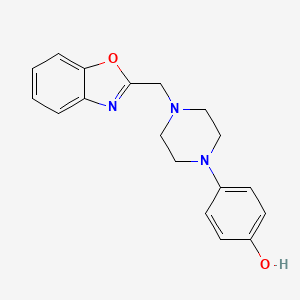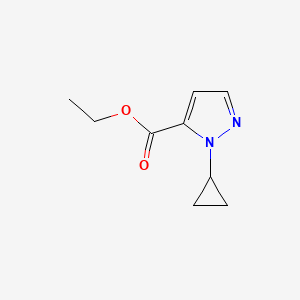![molecular formula C15H14ClNO2S B8696684 methyl 2-[(2-amino-4-chlorophenyl)sulfanylmethyl]benzoate](/img/structure/B8696684.png)
methyl 2-[(2-amino-4-chlorophenyl)sulfanylmethyl]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
methyl 2-[(2-amino-4-chlorophenyl)sulfanylmethyl]benzoate is an organic compound that belongs to the class of benzoates It features a benzoate ester functional group and a thioether linkage, which connects a 2-amino-4-chlorophenyl group to the benzoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(2-amino-4-chlorophenyl)sulfanylmethyl]benzoate typically involves a multi-step process:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-amino-4-chlorothiophenol and methyl 2-bromobenzoate.
Thioether Formation: The key step involves the formation of the thioether linkage. This is achieved by reacting 2-amino-4-chlorothiophenol with methyl 2-bromobenzoate in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures to facilitate the formation of the thioether bond.
Purification: The crude product is purified using techniques such as column chromatography to obtain the desired this compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions. Continuous flow chemistry techniques may also be employed to enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
methyl 2-[(2-amino-4-chlorophenyl)sulfanylmethyl]benzoate can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
Applications De Recherche Scientifique
methyl 2-[(2-amino-4-chlorophenyl)sulfanylmethyl]benzoate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer and infectious diseases.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids, which can provide insights into its mechanism of action and potential therapeutic uses.
Mécanisme D'action
The mechanism of action of methyl 2-[(2-amino-4-chlorophenyl)sulfanylmethyl]benzoate involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-(((2-amino-4-fluorophenyl)thio)methyl)benzoate
- Methyl 2-(((2-amino-4-bromophenyl)thio)methyl)benzoate
- Methyl 2-(((2-amino-4-iodophenyl)thio)methyl)benzoate
Uniqueness
methyl 2-[(2-amino-4-chlorophenyl)sulfanylmethyl]benzoate is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in various interactions, such as hydrogen bonding and halogen bonding, which can enhance the compound’s binding affinity to biological targets. Additionally, the chlorine atom can affect the compound’s electronic properties, making it distinct from its fluorinated, brominated, or iodinated analogs.
Propriétés
Formule moléculaire |
C15H14ClNO2S |
|---|---|
Poids moléculaire |
307.8 g/mol |
Nom IUPAC |
methyl 2-[(2-amino-4-chlorophenyl)sulfanylmethyl]benzoate |
InChI |
InChI=1S/C15H14ClNO2S/c1-19-15(18)12-5-3-2-4-10(12)9-20-14-7-6-11(16)8-13(14)17/h2-8H,9,17H2,1H3 |
Clé InChI |
ACGPMSYYGIUVLB-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=CC=C1CSC2=C(C=C(C=C2)Cl)N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-([1,1'-Biphenyl]-4-YL)-2,3-dibromopropanoic acid](/img/structure/B8696644.png)



![5-Sulfanylidene-4-[2-(trifluoromethyl)phenyl]-1,2,4-triazolidin-3-one](/img/structure/B8696669.png)




